2-Ethylhexyl propionate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
It is suggested that similar compounds might induce changes through non-genotoxic mechanisms related to multiple molecular signals .
Biochemical Pathways
Related compounds like phthalates are known to be metabolized through β-oxidation pathway
Result of Action
Related compounds have been shown to cause disruptions in the endocrine system, affecting reproductive health and physical development . They may also induce cell proliferation, decrease apoptosis, and produce reactive oxygen species, leading to oxidative stress .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to study the oxidative degradation of synthetic esters
Molecular Mechanism
It is known that it can be utilized for the synthesis of perfumes , but the exact molecular interactions that allow this to occur are not clear
Temporal Effects in Laboratory Settings
It is known that the compound has certain thermophysical properties, such as boiling temperature and critical pressure
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Ethylhexyl propionate in animal models. Studies on similar compounds like DEHP have shown that they can have significant effects on reproductive parameters in male albino rats
Metabolic Pathways
It is known that similar compounds, such as DEHP, can be metabolized through various biological mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl propionate can be synthesized through the esterification of propanoic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous reactor system, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl propionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanoic acid and 2-ethylhexanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and 2-ethylhexanol.
Hydrolysis: Propanoic acid and 2-ethylhexanol.
Substitution: Depending on the nucleophile, various substituted esters or amides can be formed.
Scientific Research Applications
2-Ethylhexyl propionate has several scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: The compound is used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine: Research on the compound’s potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of perfumes, coatings, and as a plasticizer in polymer manufacturing .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acetate: An ester with similar applications as a solvent and in the production of perfumes.
2-Ethylhexyl butyrate: Another ester used in the synthesis of fragrances and as a plasticizer.
2-Ethylhexyl laurate: Used in cosmetics and personal care products as an emollient and solvent
Uniqueness
2-Ethylhexyl propionate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its use as a solvent and in the synthesis of perfumes highlights its versatility and importance in various industrial applications .
Properties
IUPAC Name |
2-ethylhexyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQWKGQAYBNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863739 | |
Record name | 2-Ethylhexyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-37-4 | |
Record name | Propanoic acid, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6293-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6293-37-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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